molecular formula C20H23NO4S2 B2636774 N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide CAS No. 1428365-49-4

N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide

Cat. No.: B2636774
CAS No.: 1428365-49-4
M. Wt: 405.53
InChI Key: ZPVSYAJIBZOXHK-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H23NO4S2 and its molecular weight is 405.53. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Photochemistry

Oxidant and Transition-Metal-Free Synthesis : A notable application is in the field of organic synthesis, particularly in oxidant and transition-metal-free photoinduced direct oxidative annulation processes. Research demonstrates the utility of compounds related to N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)ethanesulfonamide in synthesizing polyheterocyclic compounds through a photoinduced process that does not require the use of transition metals or oxidants. This approach facilitates the creation of complex molecules with significant potential in drug development and materials science (Jin Zhang et al., 2017).

Heteroaromatic Decarboxylative Rearrangements : Another application is in heteroaromatic decarboxylative Claisen rearrangement reactions, where similar compounds are used as substrates to yield 2,3-disubstituted heteroaromatic products. This reaction showcases the chemical versatility and potential of these compounds in constructing complex heteroaromatic frameworks, which are valuable in pharmaceutical chemistry and materials science (D. Craig et al., 2005).

Medicinal Chemistry

Antioxidant and Anticancer Activities : In the realm of medicinal chemistry, derivatives of this compound have been explored for their antioxidant and anticancer activities. A study on novel derivatives bearing various moieties showed that some compounds exhibited antioxidant activity superior to ascorbic acid and demonstrated cytotoxicity against cancer cell lines, indicating their potential as therapeutic agents (I. Tumosienė et al., 2020).

Metal-Free Synthesis of Polysubstituted Pyrroles : Additionally, a metal-free method for synthesizing polysubstituted pyrrole derivatives highlights the utility of related compounds in green chemistry. This approach uses water as a solvent and surfactants to facilitate the reaction, emphasizing the environmental benefits and efficiency of synthesizing biologically active heterocycles (Amrendra Kumar et al., 2017).

Properties

IUPAC Name

N-(furan-3-ylmethyl)-2-(4-methoxyphenyl)-N-(2-thiophen-2-ylethyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S2/c1-24-19-6-4-17(5-7-19)10-14-27(22,23)21(15-18-9-12-25-16-18)11-8-20-3-2-13-26-20/h2-7,9,12-13,16H,8,10-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVSYAJIBZOXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.